molecular formula C12H16O3 B119338 3-(Diethoxymethyl)benzaldehyde CAS No. 150990-60-6

3-(Diethoxymethyl)benzaldehyde

Cat. No. B119338
M. Wt: 208.25 g/mol
InChI Key: ZNUTVQHYWZPSSR-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 3-(Diethoxymethyl)benzaldehyde consists of a benzene ring with a formyl group (C=O) and a diethoxymethyl group (CH2OCH2CH3) attached to it . The InChI string is 1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

3-(Diethoxymethyl)benzaldehyde has a refractive index of n20/D 1.5050 (lit.), a boiling point of 160 °C/35 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It is also classified as a combustible liquid .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Terpyridinebenzaldehyde Isomers

    3-(Diethoxymethyl)benzaldehyde serves as a starting material for synthesizing Terpyridinebenzaldehyde isomers, utilizing an environmentally friendly procedure. This method offers simplicity, satisfying product yield, and mild reaction conditions (Jouaiti, 2021).

  • Formation of Photochromic Compounds

    It is used in creating photochromic compounds, for instance, in the synthesis of 2-(4-Diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (Kiyani, 2012).

Crystal Growth and Nonlinear Optics

  • Nonlinear Optical Applications: 3-(Diethoxymethyl)benzaldehyde derivatives, such as MHBA (3-methoxy-4-hydroxy-benzaldehyde), have been studied for their potential in nonlinear optics due to their high second-order nonlinear optical susceptibility and good blue transparency (Salary et al., 1999); (Tao et al., 1992).

Catalysis and Reaction Engineering

  • Catalytic Applications in Organic Synthesis

    Research has been conducted on its use in Knoevenagel condensations, highlighting its role in the synthesis of electrophilic alkenes (Harjani et al., 2002).

  • Enzyme Catalysis and Asymmetric Synthesis

    It plays a role in enzyme catalysis for asymmetric C–C bond formation, as seen in studies involving benzaldehyde lyase (Kühl et al., 2007).

Spectroscopy and Structural Analysis

  • Vibrational Spectral Studies: 3-(Diethoxymethyl)benzaldehyde and its derivatives are subjects of vibrational spectral studies, contributing to the understanding of molecular structure and interactions (Makriyannis & Knittel, 1979).

Safety And Hazards

3-(Diethoxymethyl)benzaldehyde is classified as a combustible liquid. It has a flash point of 154.4 °F (68 °C) in a closed cup . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

3-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUTVQHYWZPSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584509
Record name 3-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethoxymethyl)benzaldehyde

CAS RN

150990-60-6
Record name 3-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of isophthalaldehyde (21.44 g, 160 mmol), ammonium chloride (0.34 g, 6.38 mmol) in anhydrous ethanol (23.2 g, 480 mmol) was cooled to 0° C., then triethyl orthoformate was added drop-wise. After the addition, the mixture was warmed to 40° C. and stirred for two days. The mixture was filtered and the filtrate was concentrated to give crude product. The crude product was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=200:1 to 100:1) to give 3-(diethoxymethyl)benzaldehyde (25.4 g, yield 76%) as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.23-1.27 (m, 6H), 3.53-3.67 (m, 4H), 5.58 (s, 1H), 7.52-7.56 (t, J=7.6 Hz, 1H), 7.74-7.77 (dd, J1=7.6 Hz, J2=3.6 Hz, 1H), 8.00 (s, 1H), 10.04 (s, 1H); LC-MS (ESI) m/z: 209 (M+1)+.
Quantity
21.44 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Xu, R Tang, Z Wang, Y Zhou, R Yan - Spectrochimica Acta Part A …, 2015 - Elsevier
In this work, a new flavone-based fluorescent probe 3-hydroxy-3′-formylflavone (3HFF) was designed to achieve highly selective relay recognition of HSO 3 − and Al 3+ in DMSO–H 2 …
Number of citations: 28 www.sciencedirect.com
CA Swamy P, S Mukherjee, P Thilagar - Inorganic Chemistry, 2014 - ACS Publications
Three new V-shaped boryl-BODIPY dyads (1–3) were synthesized and structurally characterized. Compounds 1–3 are structurally close molecular siblings differing only in the number …
Number of citations: 43 pubs.acs.org
B Wang, D Chu, Y Feng, Y Shen… - Journal of Medicinal …, 2016 - ACS Publications
We discovered and developed a novel series of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors. Lead optimization led to the identification of (…
Number of citations: 145 pubs.acs.org
A Cruz, A Núñez-Montenegro, P Mateus… - Dalton …, 2020 - pubs.rsc.org
The dizinc(II) complexes of L were used for the recognition of anions by fluorescence spectroscopy (L is a heteroditopic hexaazamacrocycle with two diethylenetriamine coordination …
Number of citations: 3 pubs.rsc.org
JJ Cid, A Kahnt, P Vazquez, DM Guldi… - Journal of Inorganic …, 2012 - Elsevier
A photo- and redoxactive system ZnPc-oPPV-C 60 2, in which the photoexcited state electron donor – zinc phthalocyanine – and the ground state electron acceptor – C 60 – are …
Number of citations: 11 www.sciencedirect.com
S Inagi, N Takei, T Fuchigami - Polymer Chemistry, 2013 - pubs.rsc.org
4-Iodotetrahydropyran (THP)-containing polymers were synthesized via Prins cyclization of monomers with an aldehyde moiety and a homoallylic alcohol moiety. The progress of …
Number of citations: 2 pubs.rsc.org

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